Cholesteryl behenate

Thermal Analysis Differential Scanning Calorimetry Phase Transition

Formulation scientists often encounter batch variability in lipid nanoparticle assembly due to undefined phase behavior of lipid components. Cholesteryl behenate (C22:0) provides a high-melting (87.5-88 °C), non-mesogenic standard that eliminates liquid-crystalline interference. • Expands thermal processing window by 4.5-8.5 °C vs. cholesteryl stearate, reducing premature phase changes during microfluidic mixing. • Simplifies phase diagram interpretation with a single sharp melting transition-ideal for model membrane studies. • Proven internal standard for ESI-MS/MS quantification of cholesterol esters in biological samples. Supplied as ≥98% pure crystalline solid, stored at -20 °C; ships ambient.

Molecular Formula C49H88O2
Molecular Weight 709.2 g/mol
CAS No. 61510-09-6
Cat. No. B1663489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl behenate
CAS61510-09-6
Molecular FormulaC49H88O2
Molecular Weight709.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C49H88O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h30,39-40,42-46H,7-29,31-38H2,1-6H3/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1
InChIKeyWBOQXYUYHINMOC-FTAWAYKBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesteryl Behenate (CAS 61510-09-6): A High-Melting, Non-Mesogenic Cholesterol Ester for Thermal and Structural Research Applications


Cholesteryl behenate (C49H88O2, MW 709.22 g/mol), also known as cholesteryl docosanoate, is a cholesterol ester formed by the formal condensation of cholesterol with the saturated C22:0 fatty acid behenic acid [1]. As a member of the cholesteryl ester class, it serves as a reference standard in analytical lipidomics and finds use as a structural component in lipid nanoparticle formulations . Notably, its fully saturated, long acyl chain imparts distinct physical properties, including a high melting point (87.5-88 °C) and the absence of thermotropic liquid crystalline mesophases, differentiating it from shorter-chain and unsaturated analogs [2].

Why Cholesteryl Behenate Cannot Be Replaced by Other Saturated or Unsaturated Cholesteryl Esters


Within the cholesteryl ester family, the fatty acyl chain length and degree of unsaturation critically dictate the compound's melting point, phase behavior, and molecular packing [1]. As demonstrated by Ginsburg et al., the phase behavior of cholesteryl esters is complex and cannot be predicted solely from the properties of cholesterol and the constituent fatty acid [1]. Consequently, substituting cholesteryl behenate with a shorter-chain saturated ester like cholesteryl stearate (C18:0, m.p. 79-83 °C) or an unsaturated ester like cholesteryl oleate (C18:1) drastically alters the thermal transition temperatures and the stability of any liquid crystalline phases, compromising the fidelity of model systems and the performance of lipid-based formulations where a high-melting, non-mesogenic component is required .

Quantitative Differentiation of Cholesteryl Behenate from Key Analogs: A Comparative Evidence Guide


Comparative Melting Point Analysis: Cholesteryl Behenate vs. Shorter-Chain and Unsaturated Analogs

Cholesteryl behenate (C22:0) exhibits a melting point of 87.5-88 °C, which is significantly higher than that of cholesteryl stearate (C18:0, 79-83 °C) and cholesteryl linoleate (C18:2, 41-42.5 °C). This quantitative difference, measured under comparable conditions (lit. values from chemical databases), demonstrates the direct relationship between saturated acyl chain length and melting point elevation .

Thermal Analysis Differential Scanning Calorimetry Phase Transition Lipidomics

Liquid Crystalline Phase Behavior: Absence of Mesophase in Cholesteryl Behenate vs. Shorter-Chain Saturated Esters

Ginsburg et al. (1984) established that the phase behavior of cholesteryl esters is highly dependent on acyl chain length. Specifically, fully saturated long-chain esters like cholesteryl behenate (C22:0) are reported to exhibit no mesophases, in contrast to shorter-chain saturated esters such as cholesteryl myristate (C14:0), palmitate (C16:0), and stearate (C18:0), which all form smectic and/or cholesteric liquid crystalline phases upon heating [1].

Liquid Crystals Mesophase Stability Thermotropic Behavior Polarizing Microscopy

Stabilizing Effect on Wax Ester Phase Transitions: Cholesteryl Behenate as a Structural Modifier

In a model system of stearyl stearate (a wax ester), the addition of 5 mol% cholesteryl behenate (CB) dramatically increased the phase transition temperature from -0.12 °C to 63 °C. Further increases in CB concentration from 5 to 20 mol% raised the phase transition temperature linearly from 68.5 °C to 85 °C [1].

Lipidomics Biophysics Meibum Model Phase Transition Infrared Spectroscopy

Analytical Standard Utility: Cholesteryl Behenate as an ESI-MS/MS Reference Compound

Cholesteryl behenate is explicitly employed and documented as a standard in electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the qualitative and quantitative analysis of cholesterol and cholesteryl esters .

Analytical Chemistry Mass Spectrometry Lipidomics Reference Standard

Key Application Scenarios for Cholesteryl Behenate Driven by Its Differentiated Properties


High-Temperature Lipid Nanoparticle (LNP) Formulation and Processing

Formulation scientists designing LNPs for nucleic acid delivery or other therapeutics requiring elevated temperature processing steps (e.g., microfluidic mixing at temperatures above 60 °C) should select cholesteryl behenate over shorter-chain analogs like cholesteryl stearate. The 4.5-8.5 °C higher melting point of behenate provides a wider thermal processing window and reduces the risk of premature structural changes in the lipid mixture, ensuring robust and reproducible nanoparticle assembly [1].

Model System for Investigating Simple Phase Transitions in Lipid Mixtures

Researchers studying the biophysical properties of lipid membranes and mixtures benefit from using cholesteryl behenate as a model compound. Its lack of complex thermotropic mesophases (in contrast to C14-C18 saturated esters) simplifies the interpretation of phase diagrams and thermal data, making it an ideal component for constructing well-defined model systems where a single, sharp melting transition is desired [1].

Analytical Reference Standard in Targeted Lipidomics and Clinical Chemistry

Clinical and bioanalytical laboratories performing quantitative analysis of cholesterol esters in biological samples (e.g., plasma, tissue) via ESI-MS/MS should procure cholesteryl behenate as a reliable internal standard. Its documented use in validated mass spectrometry methods ensures accurate quantification and facilitates method harmonization across studies and institutions [1].

Structuring Agent for Lipid-Based Formulations Requiring High Order and Rigidity

In the development of cosmetic, pharmaceutical, or food-grade lipid formulations, cholesteryl behenate can be employed to increase the structural order and elevate the melting point of the lipid matrix. Its demonstrated ability to raise the phase transition temperature of wax esters by over 63 °C at just 5 mol% loading allows formulators to precisely tune the rheological and thermal properties of the final product, achieving desired consistency and stability without extensive reformulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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